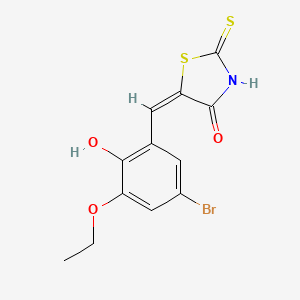![molecular formula C11H16BrClN2O B5162561 (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine](/img/structure/B5162561.png)
(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine, also known as BCA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. BCA is a derivative of 2-(2-bromo-6-chloro-4-methylphenoxy)ethylamine and 2-aminoethanol.
Wirkmechanismus
The mechanism of action of (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine is not well understood. However, it has been suggested that (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine may act by inhibiting the synthesis of DNA and RNA, which are essential for cell growth and division. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine may also interfere with the function of enzymes that are involved in cell metabolism and signaling pathways.
Biochemical and Physiological Effects
(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been found to have biochemical and physiological effects on cells. It has been shown to induce apoptosis, which is a process of programmed cell death. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has also been found to inhibit the migration and invasion of cancer cells, which are essential for tumor metastasis. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been shown to affect the expression of genes that are involved in cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine in lab experiments is its potent antimicrobial, antifungal, and anticancer properties. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been found to be effective against different bacterial and fungal strains and has shown promising results in inhibiting the growth of cancer cells. However, one of the limitations of using (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine in lab experiments is its toxicity. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been found to be toxic to normal cells at high concentrations.
Zukünftige Richtungen
For the study of (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine include investigating its mechanism of action in more detail, studying its pharmacokinetics and pharmacodynamics in vivo, evaluating its safety and toxicity in vivo, and exploring its potential applications in different fields.
Synthesemethoden
The synthesis of (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine involves the reaction of 2-(2-bromo-6-chloro-4-methylphenoxy)ethylamine with 2-aminoethanol. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. (2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine has been tested against different bacterial and fungal strains and has been found to be effective against them. It has also been tested against different cancer cell lines and has shown promising results in inhibiting their growth.
Eigenschaften
IUPAC Name |
N'-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrClN2O/c1-8-6-9(12)11(10(13)7-8)16-5-4-15-3-2-14/h6-7,15H,2-5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAWORQOGMXJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCNCCN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine](/img/structure/B5162490.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5162496.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5162503.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5162508.png)
![5-[(butylamino)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5162521.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)
![N,N-diethyl-2-[phenyl(propyl)phosphoryl]acetamide](/img/structure/B5162532.png)
![N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5162538.png)

![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5162554.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5162568.png)
![ethyl 1-(2-phenylethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5162574.png)
![2-{[2-(2,3-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5162585.png)